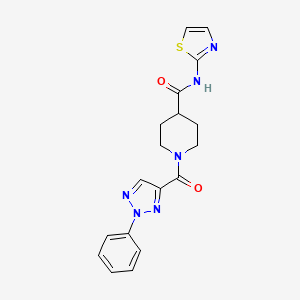
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated triazole derivatives for their antimicrobial activities. For instance, novel compounds derived from triazole with piperazine carboxamides and oxadiazol substitutions have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This highlights the potential of triazole derivatives in addressing various infectious diseases caused by bacteria and fungi (Jadhav, Raundal, Patil, & Bobade, 2017).
Anti-Tubercular Activity
Compounds featuring a combination of phenylpiperazine with oxadiazole and triazole structures have been evaluated for their tuberculostatic activity, demonstrating the chemical versatility and therapeutic potential of these molecules against tuberculosis. The minimum inhibiting concentrations (MIC) for some of these compounds were within the range of 25-100 mg/mL, indicating their effectiveness in inhibiting the growth of Mycobacterium tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Anticancer Activity
The incorporation of thiazole and triazole moieties into heterocyclic compounds has been associated with significant anticancer activities. A study synthesizing thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety reported potent anticancer agents. These compounds were evaluated in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with some compounds exhibiting promising IC50 values, suggesting their potential as therapeutic agents in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
properties
IUPAC Name |
1-(2-phenyltriazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-16(21-18-19-8-11-27-18)13-6-9-23(10-7-13)17(26)15-12-20-24(22-15)14-4-2-1-3-5-14/h1-5,8,11-13H,6-7,9-10H2,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDHLDBLUPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
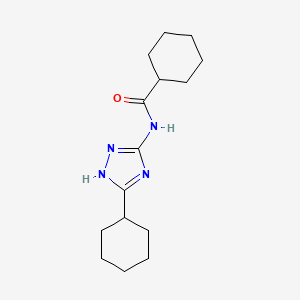

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)
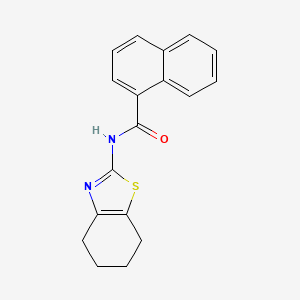
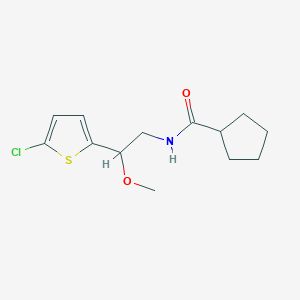
![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)
![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2603508.png)
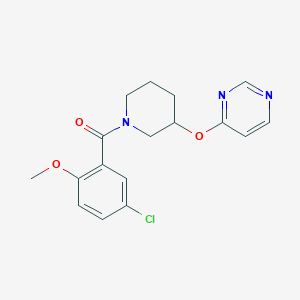
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2603512.png)